Cas no 155495-82-2 (4-(Trifluoromethyl)quinoline-3-carboxylic acid)

4-(Trifluoromethyl)quinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(Trifluoromethyl)quinoline-3-carboxylic acid
- 3-Quinolinecarboxylic acid, 4-(trifluoromethyl)-
- 3-Quinolinecarboxylic acid,4-(trifluoromethyl)-
- Z235344875
- AKOS000117979
- SB71789
- EN300-27608
- 4-(trifluoromethyl)quinoline-3-carboxylic acid, >98%
- DPBXCLYXJCGTOU-UHFFFAOYSA-N
- MFCD08458130
- AM85607
- TS-03369
- DTXSID60453932
- CS-0156036
- 4-(trifluoromethyl)quinoline-3-carboxylicacid
- 155495-82-2
-
- MDL: MFCD08458130
- Inchi: InChI=1S/C11H6F3NO2/c12-11(13,14)9-6-3-1-2-4-8(6)15-5-7(9)10(16)17/h1-5H,(H,16,17)
- InChI Key: DPBXCLYXJCGTOU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)C(F)(F)F
Computed Properties
- Exact Mass: 241.03500
- Monoisotopic Mass: 241.03506292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 349.0±42.0 °C at 760 mmHg
- Flash Point: 164.8±27.9 °C
- PSA: 50.19000
- LogP: 2.95180
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4-(Trifluoromethyl)quinoline-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(Trifluoromethyl)quinoline-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27608-0.05g |
4-(trifluoromethyl)quinoline-3-carboxylic acid |
155495-82-2 | 95% | 0.05g |
$82.0 | 2023-09-10 | |
abcr | AB233128-1 g |
4-(Trifluoromethyl)quinoline-3-carboxylic acid, 95%; . |
155495-82-2 | 95% | 1g |
€590.00 | 2023-06-22 | |
eNovation Chemicals LLC | Y1212974-1g |
4-(Trifluoromethyl)quinoline-3-carboxylic acid |
155495-82-2 | 95% | 1g |
$500 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226676-250mg |
4-(Trifluoromethyl)quinoline-3-carboxylic acid |
155495-82-2 | 97% | 250mg |
¥1421 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2185-250MG |
4-(trifluoromethyl)quinoline-3-carboxylic acid |
155495-82-2 | 95% | 250MG |
¥ 990.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2185-500MG |
4-(trifluoromethyl)quinoline-3-carboxylic acid |
155495-82-2 | 95% | 500MG |
¥ 1,643.00 | 2023-04-05 | |
Chemenu | CM144515-1g |
4-(Trifluoromethyl)quinoline-3-carboxylic acid |
155495-82-2 | 97% | 1g |
$482 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR535-50mg |
4-(Trifluoromethyl)quinoline-3-carboxylic acid |
155495-82-2 | 97% | 50mg |
362.0CNY | 2021-07-14 | |
Apollo Scientific | PC9156-1g |
4-(Trifluoromethyl)quinoline-3-carboxylic acid |
155495-82-2 | 97% | 1g |
£554.00 | 2025-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83060-250mg |
4-(Trifluoromethyl)quinoline-3-carboxylic acid |
155495-82-2 | 97% | 250mg |
¥1062.0 | 2024-07-18 |
4-(Trifluoromethyl)quinoline-3-carboxylic acid Related Literature
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Additional information on 4-(Trifluoromethyl)quinoline-3-carboxylic acid
Introduction to 4-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 155495-82-2)
4-(Trifluoromethyl)quinoline-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 155495-82-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of biological activities and utility in drug development. The presence of a trifluoromethyl group at the 4-position and a carboxylic acid moiety at the 3-position imparts unique electronic and steric properties, making it a versatile scaffold for designing novel bioactive molecules.
The trifluoromethyl group is a key structural feature that enhances the metabolic stability and lipophilicity of molecules, thereby improving their pharmacokinetic profiles. This modification is particularly valuable in drug discovery, as it can modulate binding affinity and selectivity. In recent years, the incorporation of fluorine atoms into pharmaceuticals has been extensively studied due to their ability to influence molecular interactions with biological targets. For instance, fluorinated compounds often exhibit improved binding to enzymes and receptors, leading to enhanced therapeutic efficacy.
4-(Trifluoromethyl)quinoline-3-carboxylic acid serves as a valuable intermediate in the synthesis of more complex derivatives. Its carboxylic acid functionality allows for further derivatization via esterification, amidation, or coupling reactions, enabling the construction of diverse chemical libraries. These derivatives have been explored for their potential applications in treating various diseases, including cancer, infectious diseases, and inflammatory disorders.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of 4-(Trifluoromethyl)quinoline-3-carboxylic acid derivatives. These computational approaches allow researchers to predict the binding modes and interactions of these compounds with biological targets, thereby accelerating the drug discovery process. For example, virtual screening techniques have been employed to identify lead compounds with high affinity for specific enzymes or receptors involved in disease pathways.
In the realm of oncology, quinoline derivatives have shown promise as anticancer agents. The structural features of 4-(Trifluoromethyl)quinoline-3-carboxylic acid make it an attractive candidate for developing small-molecule inhibitors targeting key enzymes involved in tumor growth and progression. Preclinical studies have demonstrated that certain derivatives of this compound exhibit inhibitory activity against kinases and other enzymes overexpressed in cancer cells. Additionally, the trifluoromethyl group contributes to increased binding affinity by enhancing hydrophobic interactions with biological targets.
The synthesis of 4-(Trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions, starting from commercially available quinoline precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to introduce the desired functional groups with high efficiency. These synthetic strategies ensure scalability and purity, which are critical for pharmaceutical applications.
The pharmacological profile of 4-(Trifluoromethyl)quinoline-3-carboxylic acid derivatives has been extensively evaluated in vitro and in vivo. Initial studies have revealed promising activities against various disease models, including bacterial infections, viral infections, and neurodegenerative disorders. The carboxylic acid moiety facilitates interactions with amino acid residues in biological targets, while the trifluoromethyl group enhances metabolic stability. These properties make this compound a compelling candidate for further development.
Future research directions may focus on optimizing synthetic routes to improve yield and reduce costs. Additionally, exploring novel derivatives through structure-activity relationship (SAR) studies could uncover additional therapeutic applications. The integration of machine learning algorithms into drug discovery pipelines may further accelerate the identification of potent and selective 4-(Trifluoromethyl)quinoline-3-carboxylic acid based therapeutics.
In conclusion,4-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 155495-82-2) is a structurally intriguing compound with significant potential in pharmaceutical development. Its unique combination of functional groups and favorable physicochemical properties make it an excellent scaffold for designing novel bioactive molecules. As research in this field progresses,trifluoromethyl containing quinolines are likely to play an increasingly important role in addressing unmet medical needs.
155495-82-2 (4-(Trifluoromethyl)quinoline-3-carboxylic acid) Related Products
- 948579-72-4(5-(Trifluoromethyl)-1H-indole-3-carboxylic acid)
- 588702-65-2(3-(Trifluoromethyl)quinoline-4-carboxylic acid)
- 71082-51-4(7-(Trifluoromethyl)quinoline-3-carboxylic acid)
- 1226488-05-6((2E)-3-phenyl-N-3-(1H-pyrrol-1-yl)propylprop-2-enamide)
- 95047-93-1(3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine)
- 2137875-44-4(3-(3-Ethoxypropylamino)-2,2-difluoropropanoic acid)
- 2034551-63-6(1-(2,6-difluorophenyl)-3-{1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl}urea)
- 1361757-92-7(2-(3,4-Dichlorophenyl)-3-fluoropyridine-6-acetic acid)
- 1804179-00-7(3-(3-Chloropropyl)-2-nitrobenzyl chloride)
- 1261895-62-8(2-fluoro-4-(3-methylsulfonylphenyl)phenol)
